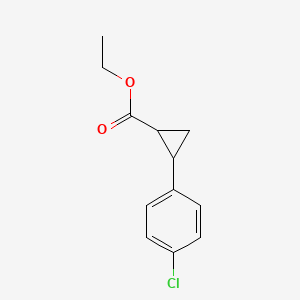

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate

Description

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate is a cyclopropane-based ester featuring a 4-chlorophenyl substituent. Cyclopropane rings are known for their strain-induced reactivity, making them valuable in medicinal chemistry and drug design. This suggests that this compound may serve as a scaffold for developing epigenetic modulators or anticancer agents.

Propriétés

IUPAC Name |

ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJPATUIODMIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate typically involves the reaction of 4-chlorobenzyl chloride with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds via a cyclopropanation mechanism, forming the desired cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-chlorophenyl)cyclopropanecarboxylic acid.

Reduction: Formation of 2-(4-chlorophenyl)cyclopropanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate is often utilized as an intermediate in the synthesis of more complex organic molecules. Its cyclopropane structure allows for unique reactivity patterns that can be exploited in various chemical reactions, including:

- Cyclopropanation Reactions : The compound can participate in cyclopropanation reactions, where it acts as a precursor or reagent to generate cyclopropane derivatives. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

- Functionalization : The presence of the chlorophenyl group enables further functionalization through electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that can modify biological activity.

Medicinal Chemistry

Research indicates that compounds with similar structures to this compound exhibit various biological activities. The potential medicinal applications include:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The chlorophenyl substituent can influence the compound's interaction with biological targets, potentially leading to selective cytotoxicity against cancer cells.

- Antimicrobial Properties : There is ongoing research into the antimicrobial effects of this compound and its derivatives. Compounds with similar structures have shown promise as antibacterial agents.

Case Studies and Research Findings

Several studies have investigated the applications of this compound and related compounds:

- Study on Anticancer Activity : A study published in a peer-reviewed journal explored the cytotoxic effects of cyclopropane derivatives on various cancer cell lines. The results indicated that compounds with a chlorinated phenyl group exhibited enhanced activity compared to their non-chlorinated counterparts, suggesting that halogenation plays a crucial role in their biological efficacy.

- Synthesis of Novel Derivatives : Researchers have synthesized novel derivatives of this compound through various methods, including microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times significantly .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects | Potential Applications |

|---|---|---|---|

| This compound | Cyclopropane ring with chlorophenyl group | Enhanced reactivity due to chlorine | Anticancer, antimicrobial |

| Ethyl 2-(4-methoxyphenyl)cyclopropanecarboxylate | Cyclopropane ring with methoxy group | Different biological activity profile | Antioxidant properties |

| Ethyl 2-(3-chlorophenyl)cyclopropanecarboxylate | Cyclopropane ring with chlorophenyl group at meta position | Varying reactivity patterns | Potential anti-inflammatory |

Mécanisme D'action

The mechanism of action of Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Analysis

- Imidazole-Containing Analog (): The addition of a methyl-substituted imidazole ring significantly enhances binding affinity to sirtuin proteins, as evidenced by superior docking scores (Glide score: -9.2 vs. -7.5 for simpler analogs) and inhibitory effects in non-small cell lung cancer (NSCLC) cells . The imidazole likely facilitates π-π stacking and hydrogen bonding with active-site residues, which the parent compound lacks.

- Peptidomimetic Derivatives (): Compound 5h incorporates benzyl and amino acetyl groups, increasing molecular weight and lipophilicity (logP ~3.5 vs. ~2.8 for the parent compound). This modification improves membrane permeability, making it suitable as a peptidomimetic precursor, but may reduce metabolic stability due to esterase susceptibility .

Electron-Donating Substituents ():

Replacing the 4-chlorophenyl group with ethoxy and formyl groups alters electronic properties. The ethoxy group donates electrons via resonance, reducing electrophilicity at the cyclopropane ring compared to the electron-withdrawing chloro substituent. This could diminish reactivity in nucleophilic addition reactions .- However, synthetic complexity increases, which may limit scalability compared to the simpler parent structure .

Key Research Findings and Implications

- Bioactivity: The imidazole analog’s superior sirtuin inhibition highlights the importance of heterocyclic moieties in enhancing target engagement. This compound could serve as a starting point for introducing such groups .

- Synthetic Accessibility: The parent compound’s simpler structure offers advantages in synthesis and derivatization compared to more complex analogs (e.g., peptidomimetics or biphenyl derivatives) .

- Safety and Reactivity: While safety data for this compound is unavailable, structurally similar esters (e.g., ) require precautions for inhalation and dermal exposure, suggesting the need for rigorous toxicity profiling .

Activité Biologique

Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring substituted with a 4-chlorophenyl group and an ethyl ester functional group. Its unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that compounds in the cyclopropanecarboxylic acid family, including this compound, exhibit notable antimicrobial activity . Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

This compound has been investigated for its anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways. The chlorophenyl group enhances its binding affinity to targets involved in cancer progression .

The mechanism of action for this compound involves interaction with molecular targets such as enzymes and receptors. The cyclopropane ring may inhibit or modulate enzyme activity, while the chlorophenyl substituent can increase binding affinity to biological targets.

Comparative Biological Activity

A comparative analysis of similar compounds reveals distinct differences in biological activity based on structural variations:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl cyclopropanecarboxylate | Cyclopropane with no substituents | Lower reactivity |

| Ethyl 2-phenylcyclopropanecarboxylate | Cyclopropane with phenyl group | Moderate activity |

| This compound | Cyclopropane with 4-chlorophenyl group | Enhanced antimicrobial and anticancer properties |

Case Studies

- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. The minimum inhibitory concentration (MIC) values were determined to be comparable to established antibiotics.

- Anticancer Mechanisms : In a series of experiments involving various cancer cell lines, this compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways .

Q & A

Q. What are the primary synthetic routes for Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclopropanation reactions. Two key approaches include:

- Simmons-Smith Reaction : Using diiodomethane and a zinc-copper couple to generate a carbene intermediate, which reacts with 4-chlorostyrene derivatives .

- Diazoacetate Cyclopropanation : Ethyl diazoacetate reacts with 4-chlorophenyl-substituted alkenes under acidic (e.g., BF₃·OEt₂) or basic (e.g., Rh₂(OAc)₄) conditions to form the cyclopropane ring. Temperature (0–60°C) and catalyst choice critically affect stereoselectivity and yield .

Key Parameters : Optimize catalyst loading (0.5–5 mol%) and reaction time (6–24 hrs) to minimize side products like dienes or open-chain byproducts.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring integrity (e.g., characteristic splitting patterns for cyclopropane protons at δ 1.2–2.0 ppm) and substituent positions .

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing. For example, puckering parameters (Q, θ) distinguish envelope, half-chair, or screw-boat conformations in cyclopropane derivatives .

- IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. How does the compound behave under varying pH and temperature conditions?

- Methodological Answer :

- Stability : Store at –20°C in anhydrous, inert atmospheres to prevent ester hydrolysis. Under acidic (pH < 3) or basic (pH > 10) conditions, hydrolysis yields 2-(4-chlorophenyl)cyclopropanecarboxylic acid .

- Thermal Stability : Decomposition occurs above 150°C, with gas chromatography-mass spectrometry (GC-MS) monitoring degradation products like 4-chlorostyrene .

Q. What are common derivatives synthesized from this compound, and how are they obtained?

- Methodological Answer :

- Hydrolysis : Acidic conditions (HCl/H₂O) yield the carboxylic acid derivative, while basic conditions (NaOH/EtOH) produce salts .

- Reduction : NaBH₄ or LiAlH₄ reduces the ester to Ethyl 2-(4-chlorophenyl)cyclopropanol, useful for probing steric effects in biological assays .

- Halogenation : Electrophilic substitution (e.g., Br₂/Fe) introduces halogens at the cyclopropane ring’s methyl position .

Advanced Research Questions

Q. How can stereoisomers of this compound be resolved, and what challenges arise in enantioselective synthesis?

- Methodological Answer :

- Chiral HPLC : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Retention times correlate with enantiomeric excess (ee) .

- Asymmetric Catalysis : Chiral Rh(II) catalysts (e.g., Rh₂(S-DOSP)₄) induce enantioselectivity during diazoacetate cyclopropanation. Typical ee values range from 70–90% .

Challenges : Competing diradical pathways reduce selectivity; optimize solvent polarity (e.g., toluene vs. DCM) to suppress racemization .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophilic amino acids (e.g., cysteine thiols) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., dopamine D2). Key interactions include π-π stacking with 4-chlorophenyl and hydrogen bonding with ester carbonyl .

Q. How can contradictions in reported bioactivity data (e.g., IC₅₀ variability) be systematically addressed?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., cytochrome P450) using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts .

- Purity Analysis : High-resolution LC-MS (HRMS) identifies impurities (>98% purity required). Contaminants like open-chain byproducts may falsely modulate activity .

Q. What strategies optimize enantioselective synthesis for scale-up in medicinal chemistry?

- Methodological Answer :

- Chiral Auxiliaries : Temporarily attach menthol-derived groups to the ester to direct cyclopropane formation, later removed via hydrolysis .

- Continuous Flow Reactors : Enhance reproducibility by maintaining precise temperature (±1°C) and residence time control during diazoacetate reactions .

Q. How does crystal structure analysis inform formulation design for in vivo studies?

- Methodological Answer :

Q. What statistical approaches reconcile conflicting data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Multivariate Analysis : Principal component analysis (PCA) clusters derivatives by electronic (Hammett σ) and steric (Taft Eₛ) parameters to identify outliers .

- Bayesian Modeling : Predicts bioactivity trends using datasets with ≥50 analogs, incorporating descriptors like logP and topological polar surface area (TPSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.